molecular formula C12H17NO B14844957 4-Cyclopropoxy-N,N,2-trimethylaniline

4-Cyclopropoxy-N,N,2-trimethylaniline

Cat. No.: B14844957
M. Wt: 191.27 g/mol
InChI Key: XABZZWUDQMTWMW-UHFFFAOYSA-N
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Description

N,N,2-Trimethylaniline (CAS 6342-27-4) is a trisubstituted aniline derivative featuring two methyl groups on the amine nitrogen (N,N-dimethyl) and a methyl group at the ortho position (2-position) of the aromatic ring. It is synthesized via reductive methylation of 2-methylaniline using formaldehyde and NaBH3CN in ethanol, yielding 56% isolated product after purification . Key structural and spectroscopic characteristics include:

  • ¹H NMR (CDCl₃): δ 7.35–7.32 (m, 2H), 7.22–7.20 (m, 1H), 7.14–7.12 (m, 1H), 2.87 (s, 6H, N-CH₃), 2.53 (s, 3H, Ar-CH₃) .
  • 13C NMR (CDCl₃): δ 152.8 (C-N), 132.2–118.4 (aromatic carbons), 44.3 (N-CH₃), 18.5 (Ar-CH₃) .

The compound is notable for its role in catalytic reactions, acting as a ligand or additive in scandium-catalyzed allylic C–H activation and other transformations .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-cyclopropyloxy-N,N,2-trimethylaniline

InChI

InChI=1S/C12H17NO/c1-9-8-11(14-10-4-5-10)6-7-12(9)13(2)3/h6-8,10H,4-5H2,1-3H3

InChI Key

XABZZWUDQMTWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CC2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N,2-trimethylaniline typically involves the reaction of 2-trimethylaniline with cyclopropyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N,2-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N,N,2-trimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N,2-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position Effects: Ortho vs. Para

N,N,2-Trimethylaniline exhibits distinct reactivity compared to its para-substituted analog, N,N,4-trimethylaniline, due to steric and electronic differences.

Property N,N,2-Trimethylaniline (Ortho) N,N,4-Trimethylaniline (Para)
Synthesis Yield 56% 59%
¹H NMR (Ar-CH₃) δ 2.53 (s) δ 2.39 (s)
Reactivity in Allylation Non-reactive 35% yield
  • Meta-substituted variants (e.g., N,N,3-trimethylaniline) achieve 84% yield under identical conditions .

Role in Catalytic Reactions

N,N,2-Trimethylaniline enhances reaction efficiency in scandium-catalyzed anti-Markovnikov hydroallylation:

  • Yield Improvement : Using 10 mol% N,N,2-trimethylaniline as an additive increases yields from 50% to 83% in allylic C–H activation .
  • Energy Barriers : Its presence lowers the free energy barrier for migratory-insertion steps compared to other ligands (e.g., CyNMe₂), reducing the transition-state energy by 4.6 kcal/mol .

In contrast, N,N,4-trimethylaniline is less effective in such roles, highlighting the importance of ortho-substitution in stabilizing catalytic intermediates.

Electronic and Steric Effects in Allylation

  • Moderate Yield in Allylation : N,N,2-Trimethylaniline produces 1,3-diarylpropene in moderate yields (3b, ~50%) when used as a substrate in frustrated Lewis pair-catalyzed allylations .
  • Low Reactivity in Disubstituted Systems : 2,6-Disubstituted N,N-dimethylaniline derivatives show further reduced yields (<30%) due to increased steric bulk .

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